3-benzyl-5-phenyl-1H-pyrazole
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Overview
Description
3-Benzyl-5-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a five-membered ring containing two adjacent nitrogen atoms, with benzyl and phenyl groups attached at the 3 and 5 positions, respectively. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-phenyl-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with benzylideneacetone under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
3-Benzyl-5-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-benzyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Uniqueness
3-Benzyl-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
25142-45-4 |
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Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-benzyl-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C16H14N2/c1-3-7-13(8-4-1)11-15-12-16(18-17-15)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,17,18) |
InChI Key |
ZLVBMDHJLBYKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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